molecular formula C14H21FN2OS B14141835 N-[1-(Butylsulfanyl)ethyl]-N'-(2-fluorophenyl)-N-methylurea CAS No. 89135-36-4

N-[1-(Butylsulfanyl)ethyl]-N'-(2-fluorophenyl)-N-methylurea

Cat. No.: B14141835
CAS No.: 89135-36-4
M. Wt: 284.39 g/mol
InChI Key: DLDCZJJOWVFCRU-UHFFFAOYSA-N
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Description

N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a butylsulfanyl group, a fluorophenyl group, and a methylurea moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoroaniline with butylthiol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea moiety to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the urea moiety can produce amines.

Scientific Research Applications

N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    N-[1-(Butylsulfanyl)ethyl]-N’-(2-chlorophenyl)-N-methylurea: Differing by the presence of a chlorine atom instead of fluorine.

    N-[1-(Butylsulfanyl)ethyl]-N’-(2-bromophenyl)-N-methylurea: Differing by the presence of a bromine atom instead of fluorine.

Properties

CAS No.

89135-36-4

Molecular Formula

C14H21FN2OS

Molecular Weight

284.39 g/mol

IUPAC Name

1-(1-butylsulfanylethyl)-3-(2-fluorophenyl)-1-methylurea

InChI

InChI=1S/C14H21FN2OS/c1-4-5-10-19-11(2)17(3)14(18)16-13-9-7-6-8-12(13)15/h6-9,11H,4-5,10H2,1-3H3,(H,16,18)

InChI Key

DLDCZJJOWVFCRU-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(C)N(C)C(=O)NC1=CC=CC=C1F

Origin of Product

United States

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